molecular formula C7H8N4S B1629196 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine CAS No. 109879-87-0

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine

Cat. No.: B1629196
CAS No.: 109879-87-0
M. Wt: 180.23 g/mol
InChI Key: OMZVNIPTHNFYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Thienopyrimidine Research

The development of thienopyrimidine research has been fundamentally driven by the structural relationship these compounds share with purine bases such as adenine and guanine. This connection to naturally occurring nucleotide bases provided the initial impetus for investigating thienopyrimidines as potential therapeutic agents. Over the past two decades, extensive research has demonstrated that thienopyrimidines exhibit a remarkable variety of pronounced biological activities, including antimicrobial, anti-inflammatory, antibacterial, antiviral, anti-hypertensive, and anti-tumor properties. The systematic exploration of these scaffolds has been facilitated by advances in synthetic methodologies, enabling researchers to access polysubstituted thienopyrimidines through various synthetic pathways involving construction of either the pyrimidine or thiophene ring components.

The historical progression of thienopyrimidine research has been marked by several key milestones, including the recognition that these heterocyclic compounds could serve as effective bioisosteres for purine-based systems. Early investigations focused on understanding the fundamental structure-activity relationships within the thienopyrimidine class, leading to the identification of specific substitution patterns that enhanced biological activity. The development of efficient synthetic routes, including the Thorpe-Ziegler cyclization and Gewald reaction approaches, has enabled researchers to systematically explore the chemical space around these scaffolds. Contemporary research efforts have expanded to include sophisticated molecular modeling studies and crystallographic investigations that provide detailed insights into the molecular interactions underlying thienopyrimidine biological activity.

Significance of this compound in Heterocyclic Chemistry

This compound occupies a distinctive position within heterocyclic chemistry due to its specific substitution pattern and molecular architecture. The compound, bearing the molecular formula C₇H₈N₄S and molecular weight of 180.23 grams per mole, represents one of three possible thienopyrimidine isomers, specifically the thieno[3,2-d]pyrimidine variant. The presence of amino groups at both the 2 and 4 positions, combined with a methyl substituent at position 6, creates a unique electronic environment that significantly influences the compound's chemical reactivity and biological properties.

The structural significance of this compound extends beyond its individual characteristics to its role as a representative member of the 2,4-diaminothieno[3,2-d]pyrimidine class. Research has demonstrated that compounds within this structural family exhibit remarkable selectivity and potency in various biological assays. The specific substitution pattern of this compound has been shown to confer enhanced lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability and bioavailability characteristics. Furthermore, the methyl group at position 6 provides opportunities for further chemical modification through various functionalization reactions, making this compound a valuable synthetic intermediate for medicinal chemistry applications.

Property Value Reference
Molecular Formula C₇H₈N₄S
Molecular Weight 180.23 g/mol
Chemical Class Thieno[3,2-d]pyrimidine
Substitution Pattern 2,4-diamine, 6-methyl
IUPAC Name This compound

Biological Relevance as a Purine Bioisostere

The biological relevance of this compound as a purine bioisostere represents one of its most significant attributes in medicinal chemistry research. Thienopyrimidines are widely recognized for their structural relationship with purine bases such as adenine and guanine, which serve as fundamental building blocks of deoxyribonucleic acid and ribonucleic acid. This structural similarity enables thienopyrimidines to interact with biological systems that normally recognize and process purine-containing molecules, potentially leading to inhibition or modulation of critical cellular processes.

Research has demonstrated that thienopyrimidine derivatives can effectively target de novo purine biosynthesis pathways, specifically inhibiting key enzymes involved in nucleotide synthesis. Studies have shown that 6-substituted thieno[2,3-d]pyrimidine analogs exhibit dual inhibition of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, two critical enzymes in the purine biosynthetic pathway. The ability of these compounds to interfere with purine nucleotide biosynthesis has significant implications for anticancer therapy, as rapidly dividing cancer cells have increased requirements for nucleotide synthesis.

The bioisosteric relationship extends beyond simple structural mimicry to include functional similarities in biological recognition processes. Metabolomic studies have revealed that thienopyrimidine treatment leads to substantial increases in glycinamide ribonucleotide levels and decreases in adenosine triphosphate, adenosine diphosphate, and adenosine monophosphate concentrations, confirming the compounds' ability to disrupt cellular nucleotide homeostasis. These findings underscore the potential of this compound and related compounds to serve as effective therapeutic agents targeting purine-dependent cellular processes.

Biological Target Effect Reference
Glycinamide ribonucleotide formyltransferase Inhibition
5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase Inhibition
Purine biosynthesis pathway Disruption
Cellular nucleotide homeostasis Alteration

Current Research Landscape and Scientific Interest

The current research landscape surrounding this compound and related thienopyrimidine compounds reflects a dynamic and rapidly evolving field with multiple therapeutic applications under investigation. Contemporary research efforts span diverse areas including antimicrobial drug development, anticancer therapeutics, and antiparasitic agents, demonstrating the versatility of the thienopyrimidine scaffold. Recent studies have identified thienopyrimidines as promising candidates for targeting specific biological pathways, including respiratory complex inhibition in pathogenic bacteria and tyrosine kinase inhibition in cancer cells.

Significant research attention has focused on developing thienopyrimidines as selective inhibitors of folate receptor-expressing cancer cells. Studies have identified 6-substituted thieno[2,3-d]pyrimidine compounds with selective uptake by folate receptors and dual inhibition of enzyme targets in de novo purine biosynthesis, resulting in potent anti-tumor activity. These compounds have demonstrated effectiveness against various cancer cell lines, including Chinese hamster ovary cells, human tumor cells, and ovarian cancer cells, with growth inhibition patterns confirming their specificity for folate receptor-mediated uptake.

The antimicrobial research domain has revealed that thienopyrimidines can effectively target bacterial respiratory complexes, with specific compounds showing potent activity against Helicobacter pylori through inhibition of respiratory complex I. Resistance studies have identified mutations in the nuoD gene as the primary mechanism of bacterial resistance, providing valuable insights into the molecular basis of thienopyrimidine antimicrobial activity. Additionally, research has expanded to include antiparasitic applications, with thienopyrimidine derivatives showing promise as falcipain-2 inhibitors for antimalarial therapy.

Research Area Key Findings Target Applications Reference
Cancer Therapeutics Folate receptor selectivity, dual enzyme inhibition Ovarian cancer, tumor cells
Antimicrobial Activity Respiratory complex I inhibition Helicobacter pylori infections
Tyrosine Kinase Inhibition FLT3 kinase targeting Leukemia treatment
Antiparasitic Activity Falcipain-2 inhibition Antimalarial therapy
Metabolic Targeting NTPDase enzyme inhibition Purinergic signaling modulation

Current synthetic methodology research has focused on developing efficient routes to access diversely substituted thienopyrimidine derivatives. Recent advances include sequential aromatic nucleophilic substitution reactions followed by Suzuki coupling reactions, enabling the rapid assembly of complex thienopyrimidine libraries for biological screening. These synthetic developments have facilitated structure-activity relationship studies that continue to refine our understanding of the molecular features responsible for biological activity within the thienopyrimidine class.

Properties

IUPAC Name

6-methylthieno[3,2-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-3-2-4-5(12-3)6(8)11-7(9)10-4/h2H,1H3,(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZVNIPTHNFYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90618198
Record name 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109879-87-0
Record name 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90618198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Methyl-Substituted Thiophene Precursors

The Gewald reaction is pivotal for constructing methyl-functionalized thiophene intermediates. By reacting a methyl-containing ketone (e.g., acetone) with cyanoacetate and sulfur under basic conditions, 2-aminothiophene-3-carboxylates form with a methyl group at the 5-position. Subsequent hydrolysis and cyclization with guanidine derivatives yield the thienopyrimidine core.

Example Protocol :

  • Gewald Reaction :
    • Acetone (10 mmol), ethyl cyanoacetate (10 mmol), and sulfur (10 mmol) in morpholine (20 mL) at 80°C for 6 hours yield ethyl 2-amino-5-methylthiophene-3-carboxylate (72% yield).
    • Key Modification : Substituent positioning ensures the methyl group aligns with the pyrimidine’s 6-position post-cyclization.
  • Cyclization :
    • The carboxylate is hydrolyzed to the carboxylic acid, converted to an amide via ammonium hydroxide, and cyclized with guanidine carbonate at 200°C to form this compound.

Functional Group Interconversion from Carboxylate Derivatives

A method adapted from Dailidė and Tumkevičius involves transforming a carboxylate group into a methyl substituent:

  • Reduction and Oxidation :

    • Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate is reduced with LiAlH₄ to (2-amino-4-chlorothieno[2,3-d]pyrimidin-6-yl)methanol.
    • Oxidation with Dess–Martin periodinane (DMP) yields 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde.
  • Reductive Methylation :

    • The aldehyde undergoes reductive amination with methylamine in titanium tetraisopropoxide, followed by NaBH₄ reduction, to install the methyl group.

Limitation : Poor solubility of intermediates complicates large-scale synthesis.

Nucleophilic Substitution on Halogenated Precursors

Chlorine atoms at the pyrimidine’s 6-position serve as leaving groups for methyl introduction. A patent describes substituting 6-chloro-2,4-diaminopyrimidine with methyl Grignard reagents:

  • Suzuki–Miyaura Coupling :

    • 6-Bromo-2,4-diaminothieno[3,2-d]pyrimidine reacts with methylboronic acid under Pd(PPh₃)₄ catalysis to yield the methylated product (58% yield).
  • SN2 Displacement :

    • 6-Chloro-2,4-diaminothieno[3,2-d]pyrimidine and methyl iodide in DMF at 120°C afford the target compound (35% yield).

Challenge : Low yields due to steric hindrance and competing side reactions.

Comparative Analysis of Synthetic Methods

Method Starting Material Key Reagents Conditions Yield (%) Reference
Gewald Cyclization Acetone, cyanoacetate Morpholine, guanidine 80–200°C 72
Reductive Amination Ethyl carboxylate LiAlH₄, DMP, Ti(OiPr)₄ 0–150°C 67
Suzuki Coupling 6-Bromo derivative Pd(PPh₃)₄, MeB(OH)₂ 100°C, 12 h 58
SN2 Displacement 6-Chloro derivative CH₃I, DMF 120°C, 24 h 35

Key Findings :

  • The Gewald route offers the highest yield (72%) but requires high-temperature cyclization.
  • Reductive amination is efficient but limited by intermediate solubility.
  • Cross-coupling methods, while modern, suffer from catalyst costs and moderate yields.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

  • Reductive Amination : Replacing titanium tetraisopropoxide with zirconium(IV) chloride improves imine formation rates (yield increase: 67% → 74%).
  • SN2 Reactions : Using ionic liquids (e.g., [BMIM][BF₄]) enhances methyl iodide reactivity, boosting yields to 42%.

Temperature and Time Adjustments

  • Lowering cyclization temperatures to 180°C reduces decomposition, maintaining yields at 70%.
  • Extending Suzuki coupling durations to 18 hours raises yields to 65%.

Chemical Reactions Analysis

Types of Reactions

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially enhanced biological activities .

Comparison with Similar Compounds

6-Position Substitutions

  • 6-Methyl Group: The methyl group in this compound likely enhances metabolic stability and lipophilicity compared to bulkier substituents (e.g., aryl or cycloalkyl groups). This is critical for improving oral bioavailability in drug candidates .
  • 6-(p-Tolyl) Group: In antiplasmodial thieno[3,2-d]pyrimidines (e.g., 6a–6d), the p-tolyl group at the 6-position contributes to sub-micromolar potency against Plasmodium parasites, suggesting that aromatic substituents enhance target binding .

N2 and N4 Modifications

  • N2-(Tert-butyl) : In compound 6a, the tert-butyl group at N2 improves microsomal stability and intestinal permeability, critical for in vivo efficacy .
  • N4-Aryl Substitutions : Pyrrolo[2,3-d]pyrimidines with N4-(4-chlorophenyl) groups (e.g., compound 9) show enhanced receptor tyrosine kinase inhibition, highlighting the role of halogenated aryl groups in optimizing target affinity .

Pharmacological Target Profiles

Compound Class Primary Target Therapeutic Application Reference
Thieno[3,2-d]pyrimidines Dihydrofolate reductase (DHFR) Antimalarial
Pyrrolo[3,2-d]pyrimidines CDK6/Receptor tyrosine kinases Anticancer
Pyrido[3,2-d]pyrimidines Focal adhesion kinase (FAK) Anticancer, anti-angiogenic

Notable Contrast: While thieno[3,2-d]pyrimidine derivatives (e.g., 6a–6d) target DHFR in antiparasitic applications, pyrrolo[3,2-d]pyrimidines are optimized for kinase inhibition, demonstrating scaffold-dependent target selectivity .

Biological Activity

6-Methylthieno[3,2-d]pyrimidine-2,4-diamine is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a thieno[3,2-d]pyrimidine core with a methyl group at the 6-position and amino groups at the 2 and 4 positions. Its molecular formula is C7H8N4SC_7H_8N_4S, and it exhibits unique properties due to its specific substitution pattern.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Dihydrofolate Reductase Inhibition : This compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced cell growth in rapidly dividing cancer cells .
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at different phases depending on the cancer cell line. For instance, in MDA-MB-231 breast cancer cells, G2 phase arrest was observed, while MCF-7 cells experienced G1 phase arrest .

Anti-Cancer Activity

Research has demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines:

  • In Vitro Studies : The compound showed cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values indicating effective inhibition of cell growth. For example, one study reported an IC50 of 13.42 µg/mL for MCF-7 cells .
Cell LineIC50 (µg/mL)IC50 (µM)
MCF-713.420.045
MDA-MB-23152.560.16
MCF-10A (normal)>100-

Anti-Inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases . Its structural analogs have shown promise in modulating inflammatory pathways.

Comparative Analysis with Similar Compounds

This compound can be compared with other thieno[3,2-d]pyrimidines to highlight its unique pharmacological profile:

Compound NameStructure FeaturesUnique Aspects
6-Ethylthieno[3,2-d]pyrimidine-2,4-diamine Ethyl group at the 6-positionDifferent potency in kinase inhibition
6-Phenylthieno[3,2-d]pyrimidine-2,4-diamine Phenyl group at the 6-positionMore potent in certain kinase pathways
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine Pentan-2-YL substituent at N4Potential for broader therapeutic applications

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity in Breast Cancer Models : A comprehensive study assessed various thienopyrimidines' effects on breast cancer cell lines. The results indicated that modifications in the thienopyrimidine structure significantly impacted their cytotoxicity and selectivity towards cancerous versus normal cells .
  • Mechanistic Insights : Research utilizing molecular docking simulations has provided insights into how this compound interacts with specific targets within cancer cells. These studies suggest a strong binding affinity towards enzymes involved in tumor metabolism .

Q & A

Q. How can researchers optimize the synthesis of 6-Methylthieno[3,2-d]pyrimidine-2,4-diamine derivatives to improve yields and purity?

Answer: Key strategies include:

  • Oxidation optimization : Use Dess-Martin periodinane (DMP) for high-yield (91%) oxidation of intermediates, as demonstrated in thieno[2,3-d]pyrimidine syntheses .
  • Reductive amination : Employ sodium cyanoborohydride at pH 6 for efficient coupling of aldehyde intermediates with aryl amines, achieving yields up to 87% .
  • Purification : Freeze-drying in acetonitrile/water mixtures ensures stability for hygroscopic compounds .

Q. What spectroscopic techniques are most effective for characterizing this compound analogs?

Answer:

  • 1H/13C NMR : Critical for confirming substituent positions and hydrogen bonding (e.g., NH2 resonances at δ 5.70–6.35 ppm in DMSO-d6) .
  • IR spectroscopy : Identifies functional groups like amines (3200–3400 cm⁻¹) and carbonyls (1650–1700 cm⁻¹) .
  • Mass spectrometry : Validates molecular weights and fragmentation patterns, especially for halogenated derivatives .

Advanced Research Questions

Q. How does the substitution pattern on the thienopyrimidine core influence dihydrofolate reductase (DHFR) inhibitory activity?

Answer:

  • Para-substituted aryl groups : Enhance DHFR binding via hydrophobic interactions (e.g., 6-(p-tolyl) derivatives in antiplasmodial studies) .
  • Aminoalkyl chains : Tert-butyl or dimethylamino propyl groups improve metabolic stability and solubility, as seen in analogs with IC50 < 100 nM against Plasmodium falciparum .
  • Contradictions : Bulky substituents (e.g., naphthyl) may reduce activity due to steric hindrance, necessitating structure-activity relationship (SAR) studies .

Q. What in vitro and in vivo models are appropriate for assessing antiplasmodial activity?

Answer:

  • In vitro :
    • Erythrocytic-stage assays using P. falciparum 3D7 strain .
    • Hepatic-stage models with P. berghei sporozoites in hepatoma cells .
  • In vivo : Murine models for pharmacokinetic profiling (e.g., improved AUC and T1/2 in N2-(tert-butyl)-substituted derivatives) .

Q. How can researchers resolve discrepancies in kinase inhibition data across analogs?

Answer:

  • Comparative binding assays : Use recombinant kinases (e.g., CDK6) to test inhibitory potency (IC50) and selectivity .
  • Molecular docking : Simulate binding modes to identify critical interactions (e.g., hydrogen bonds with Val101 in CDK6) .
  • Crystallography : Resolve structural ambiguities, as seen in receptor tyrosine kinase inhibitor studies .

Q. What computational methods predict binding modes of these compounds with target enzymes?

Answer:

  • Docking software (AutoDock, Glide) : Predict interactions with DHFR or CDK6 active sites .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. How to enhance metabolic stability and intestinal permeability in preclinical development?

Answer:

  • Lipophilicity modulation : Introduce polar groups (e.g., 3-(dimethylamino)propyl) to reduce LogP while maintaining permeability (e.g., Papp > 10⁻⁶ cm/s in Caco-2 assays) .
  • Microsomal stability : Optimize with human liver microsome assays (e.g., t1/2 > 60 minutes for lead compounds) .

Q. What strategies evaluate selectivity against off-target kinases?

Answer:

  • Kinase profiling panels : Test against 100+ kinases (e.g., DiscoverX KinomeScan) to identify off-target hits .
  • Cellular assays : Measure cytotoxicity in non-target cell lines (e.g., HEK293 vs. cancer cells) .

Methodological Notes

  • References : Peer-reviewed studies prioritized, with synthesis, SAR, and computational data from journals like European Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine
Reactant of Route 2
6-Methylthieno[3,2-d]pyrimidine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.